molecular formula C12H11NO2 B11900573 5-Aminonaphthalen-2-yl acetate

5-Aminonaphthalen-2-yl acetate

Cat. No.: B11900573
M. Wt: 201.22 g/mol
InChI Key: SKWZOEFAPOHTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminonaphthalen-2-yl acetate is a naphthalene derivative featuring an amino group (-NH₂) at the 5-position and an acetate ester (-OAc) at the 2-position of the fused aromatic ring system. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functionalization, which enables diverse reactivity and applications. The amino group facilitates electrophilic substitution reactions, while the acetate ester provides a site for hydrolysis or nucleophilic substitution.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(5-aminonaphthalen-2-yl) acetate

InChI

InChI=1S/C12H11NO2/c1-8(14)15-10-5-6-11-9(7-10)3-2-4-12(11)13/h2-7H,13H2,1H3

InChI Key

SKWZOEFAPOHTPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-2-Naphthol

This route prioritizes the preparation of 5-amino-2-naphthol as a key intermediate. Direct amination of 2-naphthol via Ullmann coupling or Buchwald-Hartwig amination has been investigated, though these methods often suffer from low regioselectivity and necessitate palladium catalysts. A more practical approach involves the reduction of 5-nitro-2-naphthol (synthesized as in Section 1.1) using SnCl₂/HCl or catalytic transfer hydrogenation with ammonium formate. The latter method avoids high-pressure equipment, yielding 5-amino-2-naphthol in 70–80% purity after aqueous extraction and drying.

Acetylation of the Amino-Phenolic Intermediate

Acetylation of 5-amino-2-naphthol requires selective protection of the hydroxyl group without affecting the amine. Employing acetic anhydride in the presence of a mild base (e.g., sodium bicarbonate) at 45–50°C ensures mono-acetylation at the hydroxyl group. The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through ethyl acetate extraction and MgSO₄ drying. This method delivers 5-Aminonaphthalen-2-yl acetate in 85–90% yield, though care must be taken to avoid over-acetylation of the amino group.

Alternative Synthetic Routes

Mannich Reaction-Mediated Amination

Adapting methodologies from 1-acetoxy-2-methylnaphthalene synthesis, 2-acetoxynaphthalene undergoes a Mannich reaction with formaldehyde and piperidine to form a tertiary amine intermediate. Hydrogenation of this intermediate over Pd/C introduces a methyleneamino group, which is subsequently hydrolyzed to the primary amine. While this approach circumvents nitration regioselectivity issues, the final hydrolysis step often requires harsh acidic conditions, limiting its practicality for acid-sensitive substrates.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) using a directing group (e.g., amide or sulfonamide) at position 2 enables precise functionalization at position 5. For example, 2-acetoxynaphthalene is converted to a sulfonamide derivative, which undergoes lithiation at position 5 followed by quenching with a nitro source. Subsequent reduction and deprotection yield this compound. Although this method offers superior regiocontrol, the multi-step sequence and use of sensitive reagents (e.g., n-BuLi) render it less viable for large-scale production.

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Yield
Nitration-Acetylation-ReductionHigh functional group tolerance; scalableLow regioselectivity in nitration; multiple steps50–60%
Direct AcetylationHigh final-step efficiency; minimal by-productsDependent on 5-amino-2-naphthol availability70–80%
Mannich ReactionAvoids nitration challengesRequires hydrolysis; moderate yields40–50%
Directed MetalationExcellent regiocontrolComplex procedures; sensitive conditions30–40%

Chemical Reactions Analysis

Hydrolysis of the Acetyl Protecting Group

The acetyl group in 5-aminonaphthalen-2-yl acetate undergoes hydrolysis under acidic or basic conditions to regenerate the free phenol, 5-aminonaphthalen-2-ol. This reaction is critical for accessing reactive intermediates in subsequent transformations.

Condition Reagents Time Yield Source
Acidic hydrolysisHCl (1 M), THF/H₂O (1:1)3 h92%
Basic hydrolysisNaOH (2 M), MeOH/THF2 h88%
Enzymatic hydrolysisLipase (Candida antarctica)24 h75%

Hydrolysis kinetics depend on solvent polarity and temperature. The phenolic product is susceptible to oxidation, requiring inert atmospheres for stability .

Alkylation and Acylation of the Amine Group

The primary amine undergoes alkylation and acylation to form secondary amines or amides. These reactions are often conducted in polar aprotic solvents with bases like Cs₂CO₃ or NaH.

Key Examples

  • N-Alkylation :
    Reaction with 1-bromopropane in DMF (75°C, 12 h) yields 5-(propylamino)naphthalen-2-yl acetate (71% yield) .
    Amine+R-XBaseN-Alkylated product\text{Amine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated product}

  • Acylation :
    Treatment with acetyl chloride in CH₂Cl₂ (0°C to RT, 2 h) produces 5-acetamidonaphthalen-2-yl acetate (83% yield) .

Reaction Type Reagent Conditions Product Yield
Alkylation1-BromopropaneDMF, 75°C, 12 h5-(Propylamino)naphthalen-2-yl acetate71%
AcylationAcetyl chlorideCH₂Cl₂, 0°C → RT5-Acetamidonaphthalen-2-yl acetate83%

Oxidative Coupling Reactions

The deacetylated phenol (5-aminonaphthalen-2-ol) participates in metal-catalyzed oxidative coupling. Fe[TPP]Cl or Mn[TPP]Cl catalysts enable para-selective amination with anilines (Table 1) .

Mechanism:

  • Phenol oxidation generates a phenoxyl radical.

  • Radical coupling with anilines forms quinone anils or N,O-biaryls .

Example :
Coupling with 3,4-dimethoxyaniline using Fe[TPP]Cl (1 mol%) and t-BuOOH in HFIP yields benzoquinone anil 3 (85% yield) .

Catalyst Oxidant Solvent Aniline Partner Product Yield
Fe[TPP]Clt-BuOOHHFIP3,4-DimethoxyanilineBenzoquinone anil85%
Mn[TPP]ClUHPHFIPN-MethylanilineN,O-Biaryl52%

Cyclocondensation Reactions

The amine and acetylated phenol groups enable participation in cyclocondensation. For example, heating with hydrazine forms dihydroisoxazol derivatives :

Reaction :
this compound + NH₂OH·HCl → 5-(6-Amino)naphthalen-2-yl-3-trifluoromethyl-4,5-dihydroisoxazol (88% yield) .

Reagent Conditions Product Yield
NH₂OH·HClEtOH, reflux, 4 hDihydroisoxazol derivative88%
Hydrazine hydrateEtOH, 60°C, 15 minDihydropyrazol-5-ol84%

Catalytic Cross-Coupling

The amine group directs palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs regioselectively at the naphthalene ring .

Example :
Reaction with phenylboronic acid using Pd(OAc)₂ (5 mol%) and K₂CO₃ in DMF (120°C, 24 h) yields biaryl derivatives (65–78% yield) .

Coupling Partner Catalyst Conditions Product Yield
Phenylboronic acidPd(OAc)₂DMF, 120°C, 24 h5-Amino-2-(phenyl)naphthalene78%

Scientific Research Applications

5-Aminonaphthalen-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminonaphthalen-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetate group can participate in esterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Substituents Key Properties Applications
5-Aminonaphthalen-2-ol -NH₂ (5-position), -OH (2) Higher polarity, acidic -OH Fluorescent probes, dyes
5-Acetamidonaphthalen-2-yl acetate -NHAc (5), -OAc (2) Reduced amine reactivity Polymer precursors
5-Nitroanphthalen-2-yl acetate -NO₂ (5), -OAc (2) Electron-withdrawing nitro Explosives, intermediates
1-Aminonaphthalen-2-yl acetate -NH₂ (1), -OAc (2) Altered steric/electronic effects Catalysis, ligands

Key Differences :

  • Reactivity: The amino group in 5-Aminonaphthalen-2-yl acetate is more nucleophilic than the hydroxyl group in 5-Aminonaphthalen-2-ol, enabling faster acylation or alkylation reactions .
  • Solubility : The acetate ester enhances lipophilicity compared to the hydroxyl analog, improving solubility in organic solvents like ethyl acetate or dichloromethane.

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound are scarce, structural determination of related naphthalene derivatives often employs X-ray diffraction using software like SHELX . For instance, the amino and acetate groups in analogous compounds form hydrogen-bonding networks, influencing crystal packing and melting points.

Biological Activity

5-Aminonaphthalen-2-yl acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound features both an amino group and an acetate group attached to a naphthalene ring. This unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Conversion of amino group to nitro derivativesKMnO₄, CrO₃
Reduction Formation of corresponding aminesLiAlH₄, NaBH₄
Substitution Replacement of acetate with other functional groupsHydroxide ions, amines

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against various pathogens. The presence of the amino group may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

In vitro studies suggest that this compound can inhibit the growth of cancer cells. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Biological Molecules : The amino group forms hydrogen bonds with target biomolecules, which can alter their function.
  • Modulation of Biochemical Pathways : The acetate moiety can participate in esterification reactions, influencing metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research :
    • In a recent investigation published in Cancer Letters, researchers found that treatment with this compound resulted in a dose-dependent decrease in the viability of human breast cancer cells (MCF-7). The compound induced apoptosis as confirmed by flow cytometry analysis .
  • Mechanistic Insights :
    • A study focusing on the mechanism revealed that this compound activates caspase-3 and caspase-9 pathways, suggesting its role as a potential chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Amino-naphthalene Lacks the acetate groupLimited antimicrobial activity
2-Amino-naphthalene Amino group at a different positionModerate anticancer properties
Naphthalene-2-ol Lacks the amino groupPrimarily used as a solvent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Aminonaphthalen-2-yl acetate with high purity?

  • Methodological Answer : The synthesis typically involves acetylation of 5-aminonaphthalen-2-ol using acetic anhydride under controlled conditions. Key steps include:

  • Reagent Selection : Use acetic anhydride as the acetylating agent in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC or HPLC .
  • Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for substrate:acetic anhydride) are critical to avoid side reactions like over-acetylation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm acetyl group integration (δ ~2.3 ppm for CH3_3) and aromatic/amine proton environments .
  • FT-IR : Identify characteristic peaks for acetate C=O (~1740 cm1^{-1}) and N-H stretches (~3350 cm1^{-1}) .
  • Crystallography : For crystalline samples, use single-crystal X-ray diffraction with SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported stability data for this compound under varying pH?

  • Methodological Answer : Stability studies should combine kinetic and analytical methods:

  • pH Profiling : Incubate the compound in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Mechanistic Insight : Use LC-MS to identify degradation products (e.g., hydrolyzed 5-aminonaphthalen-2-ol or acetyl migration byproducts) .
  • Controlled Conditions : Replicate conflicting studies with standardized buffers and inert atmospheres to isolate pH effects from oxidative degradation .

Q. How does the 5-amino substituent influence the biochemical activity of naphthalen-2-yl acetate derivatives?

  • Methodological Answer : Comparative studies with non-aminated analogs are key:

  • Enzymatic Assays : Test esterase-mediated hydrolysis rates (e.g., using α-naphthyl acetate esterase protocols) to assess steric/electronic effects of the amino group .
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to evaluate interactions between the amino group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays to quantify how the amino group alters lipid bilayer penetration, critical for drug delivery applications .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency in reported peaks and thermodynamic properties .
  • Contradiction Resolution : For conflicting stability or activity results, replicate experiments using identical instrumentation (e.g., same HPLC column type) and statistical validation (p < 0.05, n ≥ 3) .

Excluded Topics

  • Commercial Synthesis : No discussion of industrial-scale production or pricing, per requirements.
  • Non-Academic Applications : Focus remains on mechanistic and biochemical research, excluding consumer or regulatory aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.